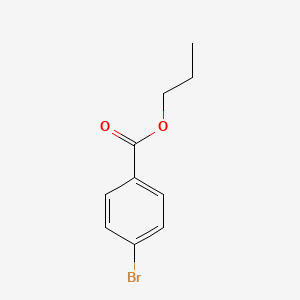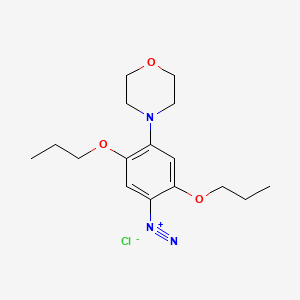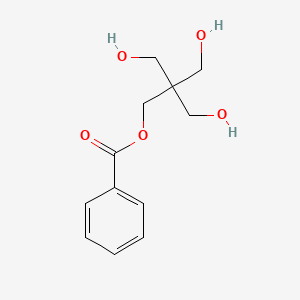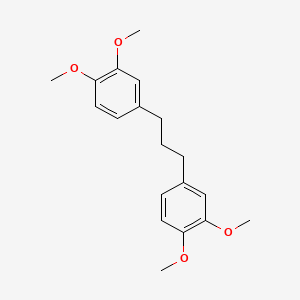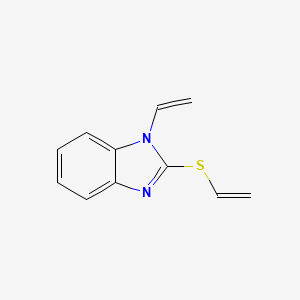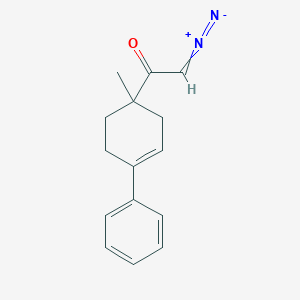
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group. Diazo compounds are known for their versatility in organic synthesis due to their ability to participate in a variety of chemical reactions. This particular compound is of interest due to its unique structure, which combines a diazo group with a cyclohexene ring substituted with a phenyl group and a methyl group.
Méthodes De Préparation
The synthesis of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone typically involves the diazotization of a suitable precursor. One common method is the reaction of a ketone with diazomethane. The reaction conditions often require the presence of a base and a solvent such as ether or dichloromethane. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium ion, which can further react to form various products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of different substituted products.
Applications De Recherche Scientifique
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone involves the formation of reactive intermediates such as carbenes and diazonium ions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone include:
2-Diazo-1-(4-hydroxyphenyl)ethanone: Known for its versatility in photochemical and synthetic applications.
Diazomethane: A simpler diazo compound used widely in organic synthesis.
2-Diazo-1-(4-methylphenyl)ethanone: Another diazo compound with applications in organic synthesis
Propriétés
Numéro CAS |
50464-39-6 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-15(14(18)11-17-16)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 |
Clé InChI |
PICUBYJNMNLJIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=CC1)C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


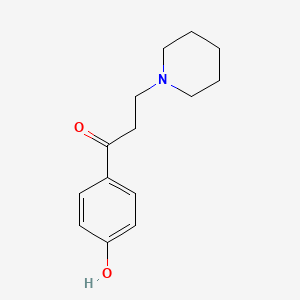
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
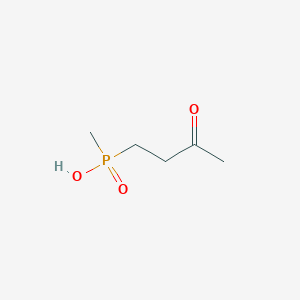
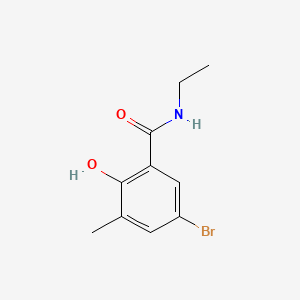
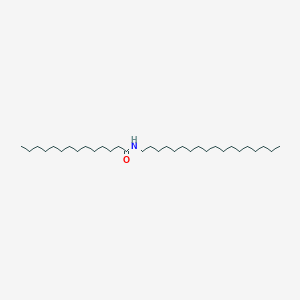
phosphanium bromide](/img/structure/B14654256.png)
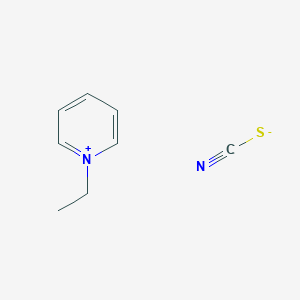
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
